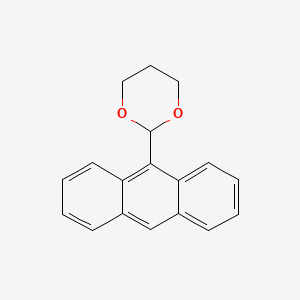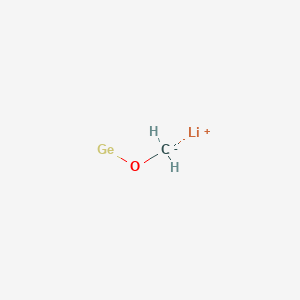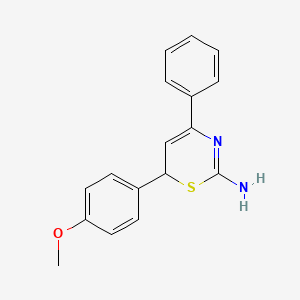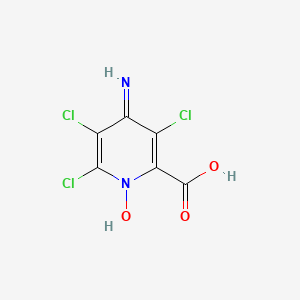
Acetic acid;2-triphenylsilylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-triphenylsilylethanol is a chemical compound with the molecular formula C22H24O3Si It is known for its unique structure, which includes a triphenylsilylethanol moiety attached to an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-triphenylsilylethanol typically involves the reaction of triphenylsilylethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-triphenylsilylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triphenylsilylethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield triphenylsilyl ketones or aldehydes, while reduction of the carboxylic acid group can produce triphenylsilylethanol .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-triphenylsilylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of acetic acid;2-triphenylsilylethanol involves its interaction with various molecular targets. The silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites. Additionally, the compound can participate in nucleophilic substitution and elimination reactions, where the silyl group stabilizes the transition state and facilitates the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Similar in structure but lacks the acetic acid group.
Triphenylsilanol: Contains a hydroxyl group instead of the acetic acid group.
Triphenylsilyl chloride: Contains a chloride group instead of the hydroxyl group.
Uniqueness
Acetic acid;2-triphenylsilylethanol is unique due to the presence of both the silyl and acetic acid groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
142472-78-4 |
|---|---|
Molekularformel |
C22H24O3Si |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
acetic acid;2-triphenylsilylethanol |
InChI |
InChI=1S/C20H20OSi.C2H4O2/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,21H,16-17H2;1H3,(H,3,4) |
InChI-Schlüssel |
UKJUHVBJSDZXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)

![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)

![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)




![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
